
5-(2-Bromoethyl)-1H-imidazole hydrobromide
説明
5-(2-Bromoethyl)-1H-imidazole hydrobromide is a chemical compound that has been used in scientific research for various purposes. This compound is also known as BEI, and it has been synthesized using different methods. In
作用機序
The mechanism of action of 5-(2-Bromoethyl)-1H-imidazole hydrobromide involves the formation of covalent bonds between the compound and the target biomolecule. This covalent bond formation leads to the crosslinking of proteins and nucleic acids. The crosslinking can occur between two different biomolecules or within the same biomolecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biomolecule that it crosslinks. For example, crosslinking of proteins can affect their structure and function, while crosslinking of nucleic acids can affect their stability and interactions with other biomolecules. The effects of BEI crosslinking can be studied using various biochemical and biophysical techniques.
実験室実験の利点と制限
The advantages of using 5-(2-Bromoethyl)-1H-imidazole hydrobromide in lab experiments include its ability to selectively crosslink biomolecules, its high yield of synthesis, and its relatively low cost. However, there are also some limitations to its use. For example, BEI crosslinking can be irreversible, which can limit the ability to study dynamic processes. Additionally, the crosslinking can affect the activity of the biomolecule, which can complicate the interpretation of the results.
将来の方向性
There are many future directions for the use of 5-(2-Bromoethyl)-1H-imidazole hydrobromide in scientific research. One direction is the development of new crosslinking reagents that can selectively target specific biomolecules or functional groups. Another direction is the use of BEI crosslinking in combination with other techniques, such as mass spectrometry or cryo-electron microscopy, to study the structure and function of biomolecules. Additionally, the use of BEI crosslinking in vivo could provide new insights into the interactions between biomolecules in their native environment.
Conclusion
In conclusion, this compound is a versatile crosslinking reagent that has been used in various scientific research applications. Its mechanism of action involves the formation of covalent bonds between the compound and the target biomolecule. The biochemical and physiological effects of BEI crosslinking depend on the specific biomolecule that it crosslinks. While there are advantages and limitations to its use, there are also many future directions for the use of BEI in scientific research.
科学的研究の応用
5-(2-Bromoethyl)-1H-imidazole hydrobromide has been used in various scientific research applications. It is commonly used as a crosslinking reagent for proteins and nucleic acids. This compound can also be used to modify enzymes and other biomolecules to study their structure and function. Additionally, BEI has been used in the study of DNA-protein interactions and protein-DNA crosslinking.
特性
IUPAC Name |
5-(2-bromoethyl)-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBIKPGZVSGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



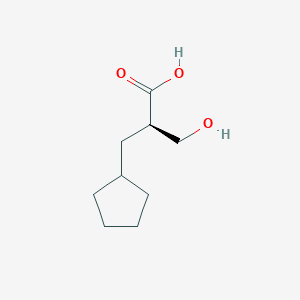


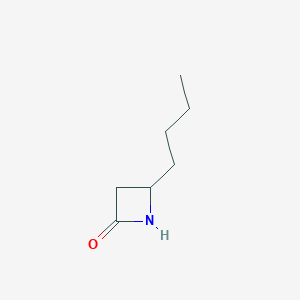
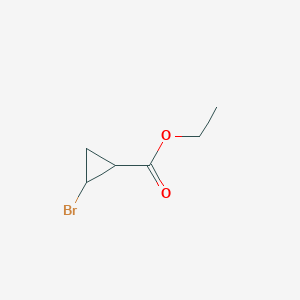

![tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3258264.png)
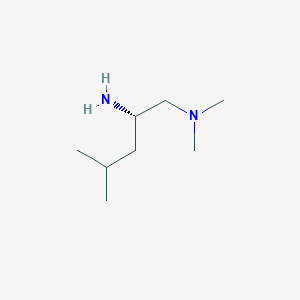

![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)
![1,5-Dioxo-9-oxa-2,4-diazaspiro[5.5]undec-2-ene-3-thiolate](/img/structure/B3258314.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3258321.png)
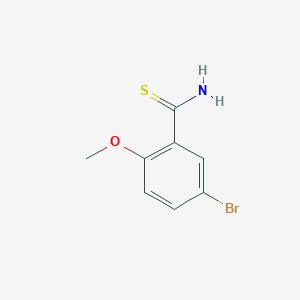
![[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B3258329.png)